molecular formula C10H6N2O B3360860 5H-Pyrido[3,2-b]pyrrolizin-5-one CAS No. 89991-18-4

5H-Pyrido[3,2-b]pyrrolizin-5-one

Cat. No.: B3360860
CAS No.: 89991-18-4
M. Wt: 170.17 g/mol
InChI Key: BXAWGGNTKGIUHH-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-b]pyrrolizin-5-one is a heterocyclic compound with a molecular formula of C10H6N2O. It belongs to the class of pyrrolizinones, which are known for their diverse biological activities and structural complexity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-Pyrido[3,2-b]pyrrolizin-5-one and its derivatives is related to their antiproliferative activity against human tumor cell lines . The most active derivatives did not affect the viability of Caco-2 cells differentiated into normal intestinal-like cells, suggesting that tumor cells are the main target of their cytotoxic action . These compounds induced a clear shift of viable cells towards early apoptosis, confining the cells in the mitotic phases .

Future Directions

The future directions for research on 5H-Pyrido[3,2-b]pyrrolizin-5-one and its derivatives could involve further exploration of their antitumor activity . Given their significant antiproliferative activity against human tumor cell lines and their ability to induce apoptosis, these compounds could potentially be developed into effective anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[3,2-b]pyrrolizin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by reacting pyridine derivatives with suitable reagents to form the pyrrolizinone core . The yields of these reactions are generally good to excellent, ranging from 61% to 91% .

Industrial Production Methods

These suppliers ensure the compound is produced under controlled conditions to maintain high purity and quality .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[3,2-b]pyrrolizin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Properties

IUPAC Name

pyrido[3,2-b]pyrrolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c13-9-7-3-1-5-11-10(7)12-6-2-4-8(9)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAWGGNTKGIUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N3C=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523429
Record name 5H-Pyrido[3,2-b]pyrrolizin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-18-4
Record name 5H-Pyrido[3,2-b]pyrrolizin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrido[3,2-b]pyrrolizin-5-one
Reactant of Route 2
5H-Pyrido[3,2-b]pyrrolizin-5-one
Reactant of Route 3
5H-Pyrido[3,2-b]pyrrolizin-5-one
Reactant of Route 4
5H-Pyrido[3,2-b]pyrrolizin-5-one
Reactant of Route 5
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Reactant of Route 6
5H-Pyrido[3,2-b]pyrrolizin-5-one

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